

An In-depth Technical Guide to the AIE Probe AIE-Cbz-LD-C7

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Compound of Interest

Compound Name: AIE-Cbz-LD-C7

Cat. No.: B12407898

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Introduction

AIE-Cbz-LD-C7 is a fluorescent probe that belongs to a class of molecules known as aggregation-induced emission luminogens (AIEgens). These probes are specifically designed for the visualization and tracking of lipid droplets (LDs) within living cells. **AIE-Cbz-LD-C7** is synthesized from the conjugation of quinoline-malononitrile (QM) and carbazole moieties.^{[1][2][3][4][5][6]} Its unique AIE properties result in low fluorescence when dispersed but strong emission upon aggregation within the hydrophobic environment of lipid droplets, offering a high signal-to-noise ratio for cellular imaging. This probe has demonstrated excellent specificity for lipid droplets and has been utilized in studying the dynamic interplay between LDs and other organelles, such as lysosomes and the endoplasmic reticulum, particularly in processes like lipophagy and ferroptosis.^{[7][2]}

Chemical Properties and Structure

While a definitive chemical structure diagram for **AIE-Cbz-LD-C7** is not publicly available in the searched literature, its fundamental composition is known. It is part of a series of probes, AIE-Cbz-LD-Cn, where 'n' denotes the length of a carbon chain, in this case, seven carbons. The core structure arises from the chemical conjugation of a quinoline-malononitrile group and a carbazole group.

Table 1: General Properties of **AIE-Cbz-LD-C7**

Property	Value
Molecular Formula	C ₃₅ H ₃₄ N ₄
Molecular Weight	510.67 g/mol
CAS Number	2810130-33-5
Class	Fluorescent Dye, AIE Probe
Constituents	Quinoline-malononitrile, Carbazole

Experimental Applications and Protocols

AIE-Cbz-LD-C7 is primarily employed as a fluorescent stain for lipid droplets in cell biology research. The available literature suggests its utility in live-cell imaging to monitor the dynamics of lipid droplets under various cellular conditions.

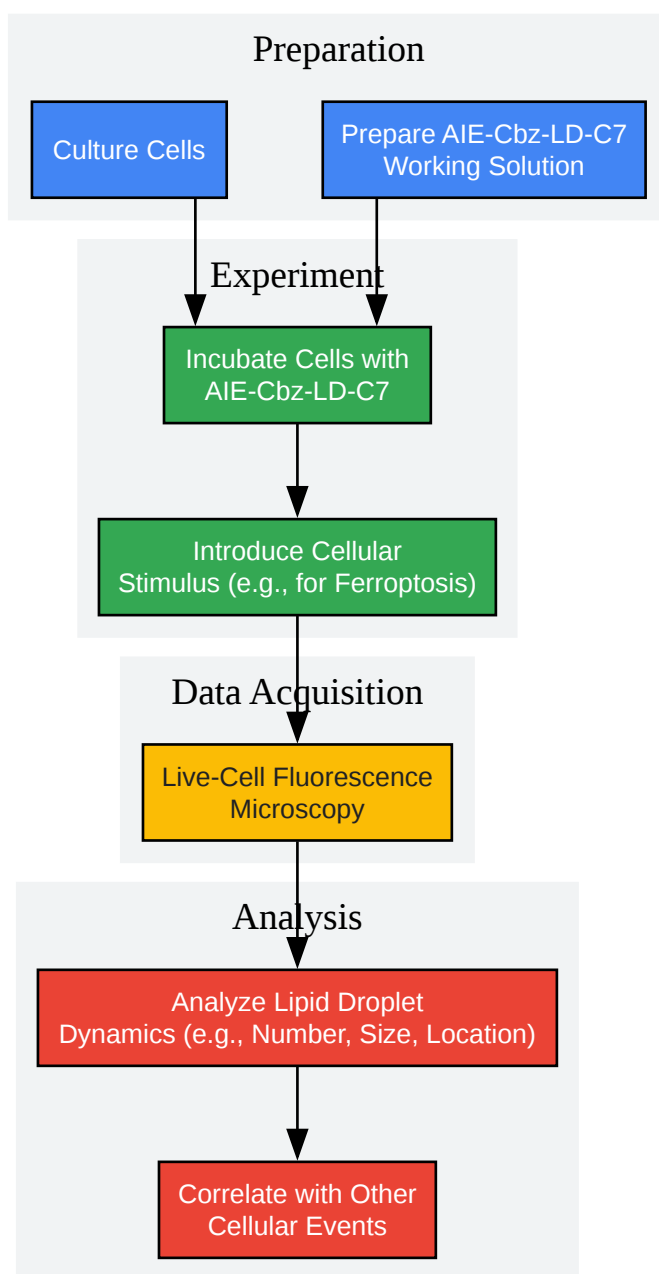
General Staining Protocol (Conceptual)

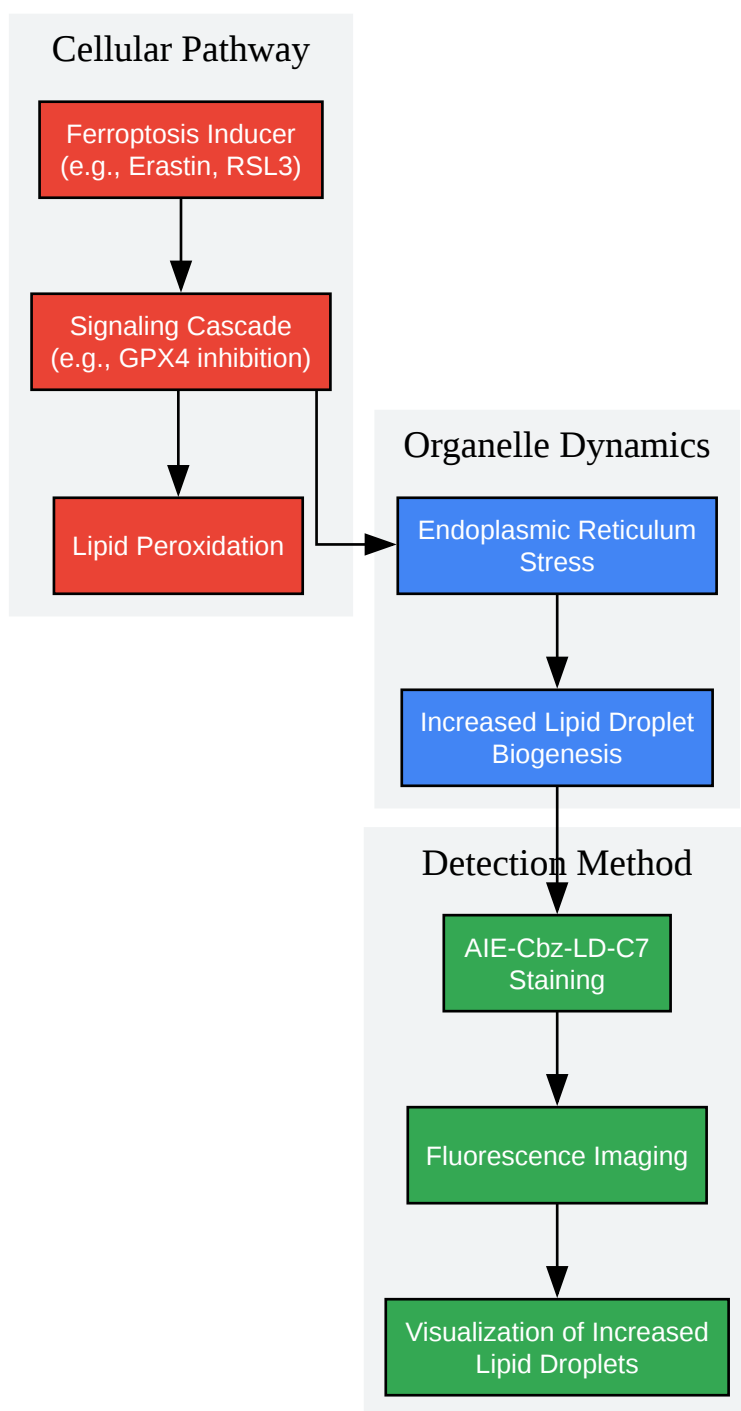
Based on typical protocols for live-cell imaging with fluorescent probes, a general procedure for using **AIE-Cbz-LD-C7** can be outlined. Note: This is a generalized protocol and should be optimized for specific cell types and experimental conditions.

- **Probe Preparation:** Prepare a stock solution of **AIE-Cbz-LD-C7** in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
- **Cell Culture:** Culture cells to the desired confluency in a suitable imaging dish or plate.
- **Staining:** Dilute the **AIE-Cbz-LD-C7** stock solution in a serum-free cell culture medium to the final working concentration (e.g., 0.5 μ M, as suggested in some studies). Remove the existing cell culture medium and add the staining solution to the cells.
- **Incubation:** Incubate the cells with the staining solution for a specified period (e.g., 15 minutes) under standard cell culture conditions (37°C, 5% CO₂).
- **Imaging:** After incubation, the cells can be imaged directly without a wash step, a common advantage of AIE probes. Use a fluorescence microscope with appropriate excitation and emission filters.

Experimental Workflow for Lipid Droplet Tracking

The following diagram illustrates a typical workflow for utilizing **AIE-Cbz-LD-C7** to study lipid droplet dynamics in response to a cellular stimulus.





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